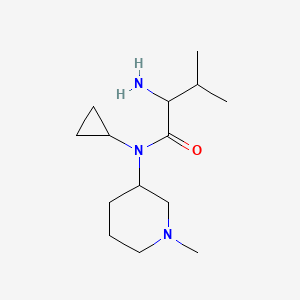
2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a cyclopropyl group, a piperidine ring, and an amino group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Amino group addition: The amino group can be introduced via reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
(S)-2-Aminobutyramide hydrochloride: A related compound with similar structural features but different functional groups.
N-cyclopropyl-3-methylbutanamide: Shares the cyclopropyl and butanamide moieties but lacks the piperidine ring.
1-methylpiperidin-3-yl derivatives: Compounds with the piperidine ring but different substituents on the nitrogen atom.
Uniqueness
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide is unique due to its combination of structural features, which confer specific chemical and biological properties
特性
分子式 |
C14H27N3O |
|---|---|
分子量 |
253.38 g/mol |
IUPAC名 |
2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-6-7-11)12-5-4-8-16(3)9-12/h10-13H,4-9,15H2,1-3H3 |
InChIキー |
HSYLAXVJVBRMEE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


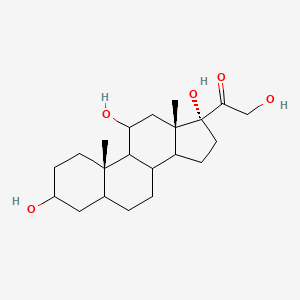

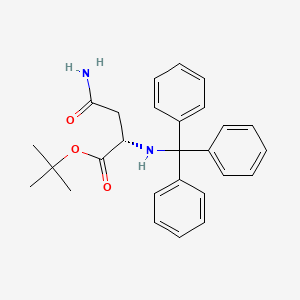
![tert-butyl N-[1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate](/img/structure/B14796262.png)
![(10aS)-6-bromo-10a-(2,4-difluorophenyl)-9-methoxy-4,4a,5,10-tetrahydropyrido[4,3-g][3,1]benzothiazin-2-amine](/img/structure/B14796264.png)

![9,18,27,36,37,39,40,41-Octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene](/img/structure/B14796301.png)
![1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B14796302.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide](/img/structure/B14796310.png)
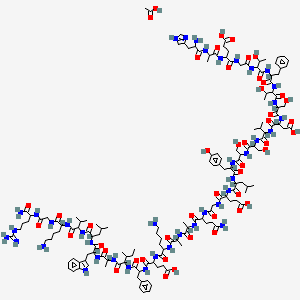
![N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B14796330.png)
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14796338.png)
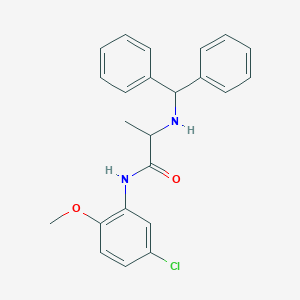
![5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B14796356.png)
